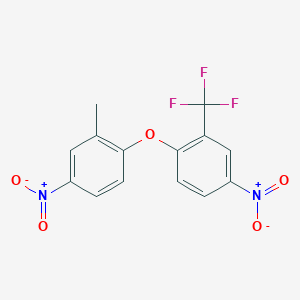
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound with a complex structure that includes nitro, trifluoromethyl, and phenoxy groups
Méthodes De Préparation
The synthesis of 1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration and substitution reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Substitution: Replacement of hydrogen atoms with functional groups such as trifluoromethyl and phenoxy groups.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and conditions are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
2-(2-Methyl-4-nitrophenoxy)-4-(trifluoromethyl)benzene-1-thiol: Similar structure but with a thiol group instead of a nitro group.
7-(2-Methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine: Contains a triazolo ring instead of a benzene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
919473-50-0 |
|---|---|
Formule moléculaire |
C14H9F3N2O5 |
Poids moléculaire |
342.23 g/mol |
Nom IUPAC |
2-methyl-4-nitro-1-[4-nitro-2-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H9F3N2O5/c1-8-6-9(18(20)21)2-4-12(8)24-13-5-3-10(19(22)23)7-11(13)14(15,16)17/h2-7H,1H3 |
Clé InChI |
ATVFPYZFFOYFJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)
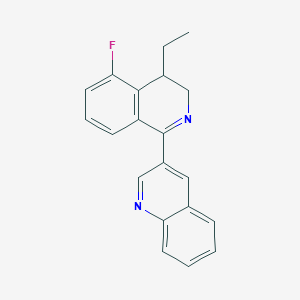
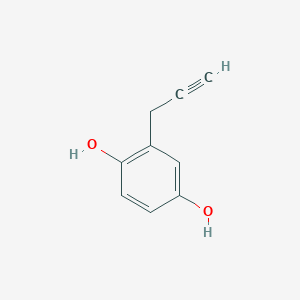
![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
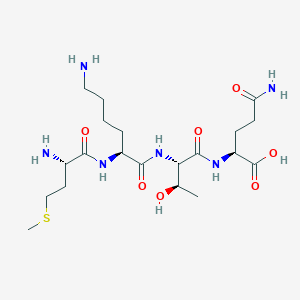
![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
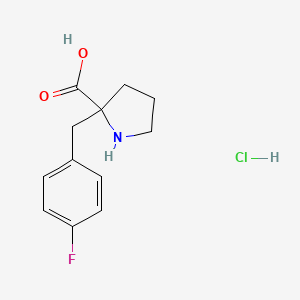
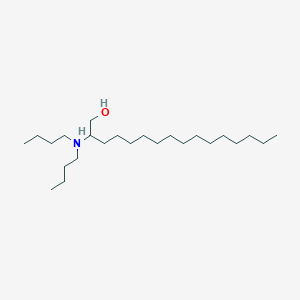
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
